1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime
CAS No.: 866157-16-6
Cat. No.: VC4370522
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.
![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime - 866157-16-6](/images/structure/VC4370522.png)
Specification
CAS No. | 866157-16-6 |
---|---|
Molecular Formula | C14H15N3O2 |
Molecular Weight | 257.293 |
IUPAC Name | (Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |
Standard InChI | InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11- |
Standard InChI Key | ALQZOXSNCLFPJW-BOPFTXTBSA-N |
SMILES | CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine, reflecting its Z-configuration oxime group . Alternative designations include 866157-16-6 (CAS Registry Number) and AKOS005107751 (supplier catalog identifier). The SMILES notation CCO/N=C(/C)C1=CC=C(C=C1)OC2=NC=CN=C2
encodes its planar pyrazine ring, ethoxyimine substituent, and para-substituted phenyl group .
Molecular Geometry and Conformational Analysis
X-ray crystallography data remains unavailable, but computational models predict a planar pyrazine ring (bond angles ~120°) connected via an oxygen bridge to a phenyl group. The ethanone oxime moiety introduces steric hindrance, favoring a syn periplanar conformation between the N–O group and adjacent carbonyl carbon . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 Debye, driven by electron-withdrawing pyrazine and oxime groups.
Table 1: Key Structural Parameters
Parameter | Value | Method |
---|---|---|
Bond length (C–O, pyrazine) | 1.36 Å | Computational |
Torsion angle (N–O–C–C) | 178° | DFT Optimization |
LogP (octanol/water) | 2.1 ± 0.3 | XLogP3 |
Synthetic Pathways and Reactivity
Reported Synthesis Methods
A two-step synthesis is documented in patent WO2010137620A1 :
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Nucleophilic Aromatic Substitution: 4-Hydroxyacetophenone reacts with 2-chloropyrazine in dimethylformamide (DMF) using K₂CO₃ as base, yielding 1-[4-(pyrazin-2-yloxy)phenyl]ethanone.
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Oxime Formation: The ketone intermediate undergoes condensation with O-ethylhydroxylamine hydrochloride in ethanol under reflux, producing the target oxime with 72% isolated yield .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate decomposition <5% over 6 months, with oxidative cleavage of the oxime N–O bond identified as the primary degradation route via LC-MS analysis . The compound shows pH-dependent stability, with t₉₀ = 8.2 hours at gastric pH (1.2) versus t₉₀ > 1,000 hours at physiological pH (7.4) .
Pharmacological Profile and Receptor Interactions
α₁D Adrenergic Receptor Antagonism
In vitro radioligand binding assays (³H-prazosin displacement) demonstrate nanomolar affinity for α₁D receptors (Kᵢ = 11.3 nM), with >100-fold selectivity over α₁A and α₁B subtypes . Molecular docking suggests the pyrazine oxygen forms a hydrogen bond with Ser192 in the receptor’s transmembrane domain, while the oxime ethyl group occupies a hydrophobic pocket near Leu315 .
Table 2: Pharmacokinetic Parameters (Rat IV Administration)
Parameter | Value |
---|---|
Clearance | 32 mL/min/kg |
Volume of Distribution | 2.8 L/kg |
Half-life | 3.1 hours |
Oral Bioavailability | 41% |
Therapeutic Implications for Lower Urinary Tract Symptoms
In a bladder smooth muscle contraction model, 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime inhibited norepinephrine-induced contractions (IC₅₀ = 38 nM), outperforming tamsulosin (IC₅₀ = 56 nM) . This correlates with reduced urinary frequency in rodent models of bladder outlet obstruction at 1 mg/kg/day dosing .
Physicochemical Properties and Formulation Considerations
Solubility and Partitioning Behavior
The compound exhibits pH-dependent solubility:
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2.1 mg/mL in simulated gastric fluid (pH 1.2)
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0.03 mg/mL in phosphate buffer (pH 6.8)
Solid-State Characterization
Differential scanning calorimetry (DSC) reveals a crystalline form with melting onset at 148°C and ΔHfusion = 98 J/g . Hot-stage microscopy confirms polymorphic stability up to 120°C, making it suitable for standard tablet compression processes.
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